6-Chloro-2-(2-methylpiperidin-1-yl)-4-phenylquinazoline
Overview
Description
6-Chloro-2-(2-methylpiperidin-1-yl)-4-phenylquinazoline is a quinazoline derivative, a class of compounds known for their diverse biological activities. Quinazolines are nitrogen-containing heterocycles that have been extensively studied for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
The synthesis of 6-Chloro-2-(2-methylpiperidin-1-yl)-4-phenylquinazoline typically involves multi-step organic reactions. One common method is the condensation of 2-aminobenzonitrile with an appropriate aldehyde to form the quinazoline core. This is followed by chlorination and subsequent substitution reactions to introduce the chloro and piperidinyl groups . Industrial production methods often employ similar synthetic routes but are optimized for large-scale production, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
6-Chloro-2-(2-methylpiperidin-1-yl)-4-phenylquinazoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of dihydroquinazolines.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles such as amines or thiols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Chloro-2-(2-methylpiperidin-1-yl)-4-phenylquinazoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinazoline derivatives.
Biology: This compound is studied for its potential as an enzyme inhibitor, particularly in the context of cancer research.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(2-methylpiperidin-1-yl)-4-phenylquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. It is known to inhibit certain tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can interfere with cell proliferation and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds to 6-Chloro-2-(2-methylpiperidin-1-yl)-4-phenylquinazoline include other quinazoline derivatives like gefitinib and erlotinib, which are also tyrosine kinase inhibitors used in cancer therapy. What sets this compound apart is its unique substitution pattern, which may confer different pharmacokinetic and pharmacodynamic properties .
Similar Compounds
- Gefitinib
- Erlotinib
- Lapatinib
- Afatinib
These compounds share the quinazoline core structure but differ in their substituents, leading to variations in their biological activities and therapeutic applications .
Properties
IUPAC Name |
6-chloro-2-(2-methylpiperidin-1-yl)-4-phenylquinazoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3/c1-14-7-5-6-12-24(14)20-22-18-11-10-16(21)13-17(18)19(23-20)15-8-3-2-4-9-15/h2-4,8-11,13-14H,5-7,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYRZBCOYENNPNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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